molecular formula C12H16F2N2 B2573680 (3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine CAS No. 2413846-82-7

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine

Cat. No. B2573680
CAS RN: 2413846-82-7
M. Wt: 226.271
InChI Key: ILXCFTWJGQNMIP-GHMZBOCLSA-N
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Description

Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name for this compound is “(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine” and its molecular formula is C12H16F2N2 .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc. The InChI code for this compound is 1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1 .


Physical And Chemical Properties Analysis

This involves studying properties like solubility, melting point, boiling point, etc. The compound is a liquid at normal storage temperatures .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of complexes involving pyrrolidine derivatives indicate the importance of these compounds in the formation of complexes with specific structural features. These complexes are linked by hydrogen bonds, which are essential for their stability and function (Amirnasr, Schenk, & Meghdadi, 2002).

Fundamental Structural Unit

Pyrrolidine and its derivatives serve as fundamental structural units for many crucial biological molecules, including heme and chlorophyll. The synthesis of pyrrolidine derivatives often involves the condensation of amines with carbonyl-containing compounds, highlighting their versatility and utility in organic synthesis (Anderson & Liu, 2000).

Luminescent Materials

Research into 3D lanthanide-cadmium heterometal-organic frameworks involving pyrrolidine derivatives demonstrates their potential in creating materials with luminescent properties. These compounds exhibit chemical stability and selective luminescent sensing, indicating their applicability in materials science and sensor technology (Ding et al., 2017).

Organic Synthesis

The development of novel synthetic methodologies using pyrrolidine derivatives showcases their role in advancing organic synthesis. These methodologies include the synthesis of 3,4-disubstituted pyrrolidine derivatives through dipolar cycloaddition reactions, demonstrating the versatility of pyrrolidine derivatives in constructing complex organic molecules (Liang, 2012).

Catalytic Applications

Research on the catalytic hydroxylation of benzylic CH2 groups using water as a green oxidant highlights the potential of pyrrolidine derivatives in catalysis. This work demonstrates the use of chiral ligands derived from pyrrolidines to achieve high enantioselectivity in the hydroxylation of organic substrates, underscoring their importance in asymmetric synthesis (Ottenbacher, Talsi, & Bryliakov, 2020).

properties

IUPAC Name

(3S,4R)-1-benzyl-4-(difluoromethyl)pyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16F2N2/c13-12(14)10-7-16(8-11(10)15)6-9-4-2-1-3-5-9/h1-5,10-12H,6-8,15H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXCFTWJGQNMIP-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)N)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16F2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-1-Benzyl-4-(difluoromethyl)pyrrolidin-3-amine

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